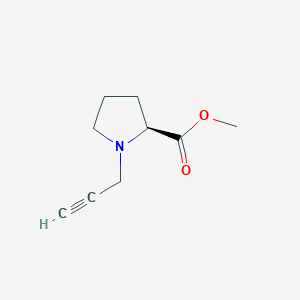

methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate

Vue d'ensemble

Description

Methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse scientific literature.

Chemical Structure and Synthesis

This compound belongs to the class of pyrrolidine carboxylates, characterized by a pyrrolidine ring with a prop-2-yn-1-yl side chain and a methyl ester group. The general structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using amino acid derivatives.

- Introduction of the Prop-2-yn-1-yl Group : A substitution reaction with an appropriate halide introduces the alkyne group.

- Esterification : The final step involves esterifying the carboxylic acid with methanol to yield the methyl ester.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate enzyme activity, influencing metabolic pathways and cellular responses.

Case Study 1: Enzyme Interactions

In studies involving enzyme interactions, methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine derivatives have been assessed for their role in modulating enzyme activity. For example, compounds with similar structures have been shown to affect metabolic enzymes, leading to altered metabolic pathways .

Case Study 2: Antibacterial Activity

A study explored the antibacterial properties of pyrrolidine derivatives, revealing that certain substitutions enhance activity against bacterial strains. This suggests that methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine could be investigated further for its potential as an antibacterial agent .

Data Table: Biological Activities of Related Compounds

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate, in anticancer research. For instance, novel derivatives have shown promising results against various cancer cell lines. A study demonstrated that specific pyrrolidine compounds exhibited cytotoxicity significantly higher than standard treatments like tamoxifen when tested on M-Hela tumor cell lines .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that compounds with similar structures can inhibit monoamine oxidase activity, which is crucial for neuroprotection in neurodegenerative diseases . This suggests that this compound could be explored further for therapeutic applications in conditions like Alzheimer's disease.

Organic Synthesis

Versatile Synthetic Intermediate

this compound serves as a versatile synthon in organic synthesis. Its unique structure allows for the formation of various derivatives through straightforward chemical transformations. For example, it can be utilized to synthesize functionalized proline derivatives via acylation reactions, which are essential in the development of peptide-based drugs .

Reagent in Coupling Reactions

The compound can act as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds under mild conditions. This application is particularly valuable in pharmaceutical chemistry for producing complex peptides that may serve as drug candidates .

Material Science

Polymer Development

In material science, this compound has been explored for its potential in developing polymers with specific mechanical and thermal properties. The incorporation of this compound into polymer matrices can enhance their performance characteristics, making them suitable for various industrial applications.

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of pyrrolidine derivatives, including methyl (2S)-1-(prop-2-yn-1-y)pyrrolidine-2-carboxylate, revealed significant anticancer activity against breast cancer cell lines. The derivatives were tested for cytotoxic effects using MTT assays, showing that some compounds had double the efficacy compared to established chemotherapeutics like tamoxifen.

Case Study 2: Neuroprotective Mechanism Investigation

In another research effort, the neuroprotective effects of pyrrolidine derivatives were evaluated through in vitro assays measuring monoamine oxidase inhibition. The results indicated that certain derivatives could significantly lower enzyme activity, suggesting their potential use in treating neurodegenerative disorders.

Propriétés

IUPAC Name |

methyl (2S)-1-prop-2-ynylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h1,8H,4-7H2,2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRNTMCVMHUZEA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.